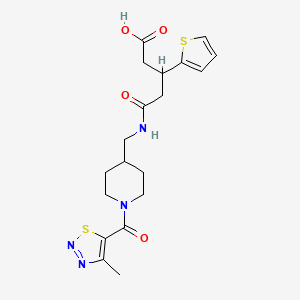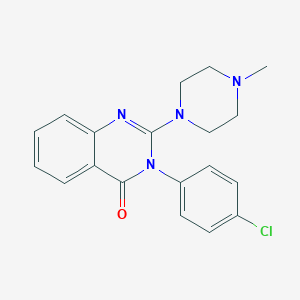
3-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)quinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)quinazolin-4-one is a quinazoline derivative with significant biological and pharmaceutical potential. This compound is characterized by its complex molecular structure, which includes a quinazolinone core, a chlorophenyl group, and a methylpiperazine moiety. It has garnered attention in scientific research due to its diverse applications in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)quinazolin-4-one typically involves multiple steps, starting with the formation of the quinazolinone core
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to achieving efficient synthesis.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
科学研究应用
Chemistry and Biology: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying biological systems and understanding molecular interactions.
Medicine: This compound has shown promise in medicinal applications, particularly in the development of anticancer and antiviral drugs. Its ability to interact with specific molecular targets makes it a valuable candidate for drug discovery.
Industry: In the industrial sector, 3-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)quinazolin-4-one is used in the production of various chemical products, including agrochemicals and dyes.
作用机制
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to interact with various biological targets, leading to downstream effects in cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Quinazolinone Derivatives: Other quinazolinone derivatives share structural similarities but may differ in the substituents attached to the core structure.
Chlorophenyl Compounds: Compounds containing chlorophenyl groups are common in pharmaceutical research but may have different core structures.
Uniqueness: 3-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)quinazolin-4-one stands out due to its specific combination of functional groups, which confer unique biological and chemical properties compared to other similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
属性
IUPAC Name |
3-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O/c1-22-10-12-23(13-11-22)19-21-17-5-3-2-4-16(17)18(25)24(19)15-8-6-14(20)7-9-15/h2-9H,10-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGKDZCAOFMUEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-(difluoromethylsulfanyl)phenyl]-3-(5-methylfuran-2-yl)propanamide](/img/structure/B2382581.png)
![(2R)-2-[4-(Trifluoromethyl)pyridin-3-yl]propan-1-amine](/img/structure/B2382582.png)
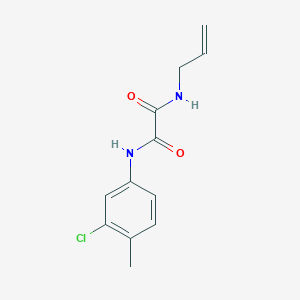
![{5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate](/img/structure/B2382584.png)
![3-[[1-[(4-Methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2382588.png)
![6-(2-Chloro-propionyl)-2-methyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B2382590.png)

![Ethyl 2-bromothieno[3,2-b]furan-5-carboxylate](/img/structure/B2382592.png)
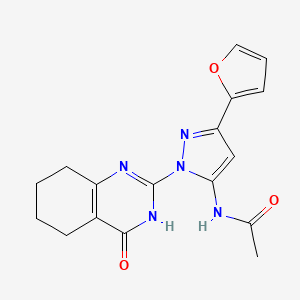
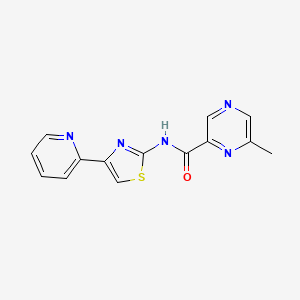
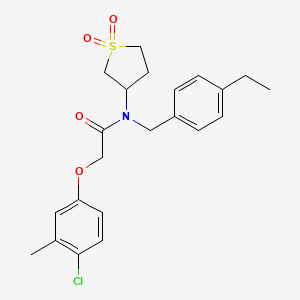
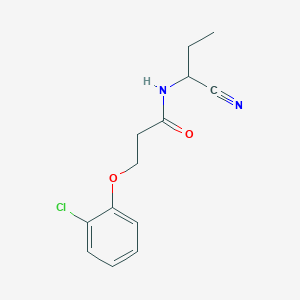
![N,1-bis(4-ethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2382600.png)
